N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE
Description
N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)Amino][(4-Methoxyphenyl)Amino]Methylidene]Acetamide is a Schiff base derivative characterized by a central acetamide core functionalized with a 4,6-dimethylpyrimidin-2-ylamino group and a 4-methoxyphenylamino group. The pyrimidine ring introduces hydrogen-bonding capabilities, while the methoxyphenyl moiety enhances lipophilicity, influencing solubility and membrane permeability . This compound’s synthesis likely involves a condensation reaction between a pyrimidinylamine derivative and a methoxyphenyl-substituted aldehyde or ketone, analogous to methods described for related Schiff bases .
Properties
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10-9-11(2)18-15(17-10)21-16(19-12(3)22)20-13-5-7-14(23-4)8-6-13/h5-9H,1-4H3,(H2,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWLWPAPNMSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)OC)/NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-methoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)Amino][(4-Methoxyphenyl)Amino]Methylidene]Acetamide can be contextualized by comparing it to acetamide derivatives and Schiff bases with analogous pharmacophores or substituents. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations :
Substituent Effects: The 4,6-dimethylpyrimidin-2-yl group in the target compound provides hydrogen-bonding sites and rigidity, contrasting with the piperazinyl group in , which increases solubility but reduces aromaticity.
Biological Relevance: Formoterol-related compounds (C, D) share the 4-methoxyphenyl group but prioritize β-adrenergic receptor binding via ethylamino chains, unlike the target’s pyrimidine-based architecture . The indole-quinoline derivative demonstrates how halogenation (e.g., fluorine) can refine bioactivity, a strategy applicable to modifying the target compound.
Synthetic Routes :
- The target compound’s synthesis likely mirrors Schiff base condensation in , whereas reductive amination (e.g., ) is less feasible due to the absence of reducible imine bonds.
Physicochemical Properties :
- The target’s molecular weight (~350–400 g/mol estimated) exceeds that of but remains within drug-like space. Its methoxy and pyrimidine groups may confer moderate aqueous solubility, unlike highly polar analogs like .
Research Findings and Implications
- The absence of hydroxyl groups (cf. ) may reduce metabolic oxidation, improving pharmacokinetics.
- Material Science : Schiff bases like are established corrosion inhibitors; the target’s aromaticity and planar structure could similarly adsorb on metal surfaces, warranting electrochemical studies.
- Thermal Stability : The conjugated system in the target compound likely enhances thermal resilience compared to aliphatic derivatives like , making it suitable for high-temperature applications.
Biological Activity
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE is a complex organic compound notable for its unique chemical structure, which integrates a pyrimidine ring and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. The structure features:
- A pyrimidine ring (4,6-dimethylpyrimidin-2-yl)
- Two amine functionalities (from 4-methoxyphenyl and 4,6-dimethylpyrimidin-2-yl)
- An acyl group linked via a methylidene bridge
This arrangement suggests diverse chemical reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may:
- Inhibit enzymes involved in cell proliferation, demonstrating potential anticancer properties.
- Modulate receptor activity , leading to various biological effects such as anti-inflammatory responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Structure-Activity Relationship (SAR) studies suggest that modifications in its structure can enhance cytotoxic effects against various cancer cell lines.
- In vitro testing has shown that derivatives of this compound exhibit IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity.
Inhibition Studies
A comparative analysis of binding affinities for relevant targets has been conducted. The following table summarizes the binding energies and inhibition constants for selected compounds:
| Compound | Target | Binding Energy (Kcal/mol) | Ki Inhibition Constant |
|---|---|---|---|
| N-[(Z)-... | COX-2 | -8.5 | 12.23 nM |
| N-[(Z)-... | 5-LOX | -9.0 | 243.23 nM |
| Celecoxib | COX-2 | -12.3 | 12.23 nM |
| Licofelone | 5-LOX | -8.73 | 443.88 nM |
These results indicate that N-[(Z)-... has a strong affinity for both COX-2 and 5-lipoxygenase (5-LOX), suggesting its potential as an anti-inflammatory agent as well as an anticancer therapeutic.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of N-[(Z)-... against several human cancer cell lines, including breast and colon cancer cells. The findings indicated:
- Significant cytotoxicity was observed at concentrations as low as 10 µM.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound, where it was tested against lipopolysaccharide (LPS)-induced inflammation in vitro:
- The compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6).
- Molecular docking studies suggested that it binds effectively to the active site of COX enzymes, inhibiting their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
